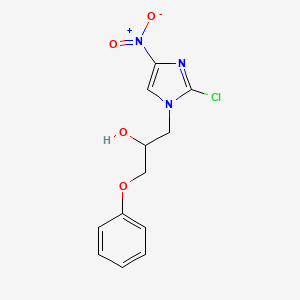

![molecular formula C11H10ClN3OS B1324955 1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone CAS No. 952183-70-9](/img/structure/B1324955.png)

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

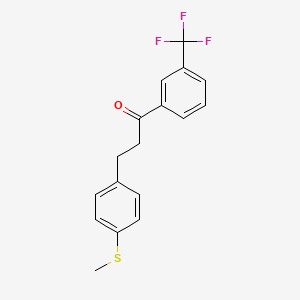

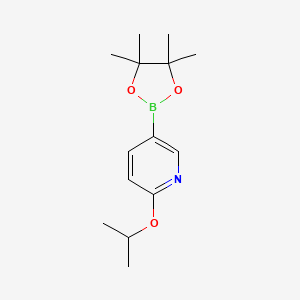

“1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone” is a chemical compound. It has a molecular weight of 253.71 . The compound is stored at temperatures between 2 and 8 degrees Celsius .

Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered thiazole ring attached to a pyridine ring via an amino group. The thiazole ring is substituted with a methyl group and an ethanone group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.71 . It has a storage temperature of 28 C . More specific physical and chemical properties are not available in the current resources.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

The compound was used as a starting material for synthesizing heterocyclic compounds with potential antiviral activities. This includes the creation of diazonium salt and thiourea derivative, leading to the development of thiazole and triazine derivatives. These compounds have shown cytotoxicity and activity against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).

Antimicrobial Activity

A series of derivatives were synthesized, displaying interesting antibacterial activities against strains like A. baumannii and M. tuberculosis H37Rv. These compounds, with their distinct structural features, serve as a foundation for new antimycobacterial agents (Nural et al., 2018).

Immunomodulatory Properties

The compound was used in the synthesis of various derivatives that exhibited potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Some of these compounds were also effective inhibitors of LPS-stimulated NO generation, indicating potential in immune system modulation (Abdel‐Aziz et al., 2011).

Antimicrobial, Antimalarial, and Antitubercular Activities

Derivatives of the compound synthesized using microwave-assisted green synthesis showed significant antimicrobial and antimalarial activities. This highlights the compound's utility in developing treatments for a range of infections (Vekariya et al., 2017).

Synthesis of Novel Thiazole Derivatives

The compound was involved in the synthesis of novel thiazole derivatives with moderate to weak fungicidal and insecticidal activities. This application demonstrates its potential in agricultural chemical development (Zhu & Shi, 2008).

Catalytic Synthesis of Heterocyclic Compounds

It served as a precursor for the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines. This illustrates its role in facilitating complex chemical reactions and the creation of diverse chemical entities (Hu et al., 2018).

Antibacterial Activity of Novel Pyrimidines

Its derivatives were tested for antibacterial properties, especially against Gram-positive and Gram-negative bacteria, indicating its role in the development of new antibacterial agents (Salahuddin et al., 2009).

Direcciones Futuras

Future research could focus on the synthesis of this compound and similar compounds, as well as exploring their potential biological activities. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as bisphosphonates, have been known to interact with various biological targets .

Biochemical Pathways

Thiazole derivatives, which share a similar structure with this compound, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Compounds with similar structures have been associated with a variety of biological effects, suggesting that this compound may also have diverse effects .

Propiedades

IUPAC Name |

1-[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-10(7(2)16)17-11(14-6)15-9-4-3-8(12)5-13-9/h3-5H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOFXCSDLOLYGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501172623 |

Source

|

| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone | |

CAS RN |

952183-70-9 |

Source

|

| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-5-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

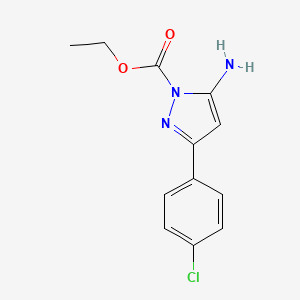

![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)

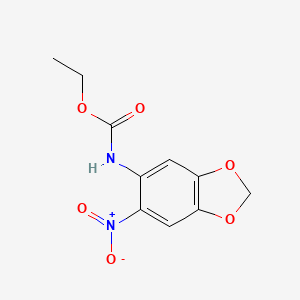

![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

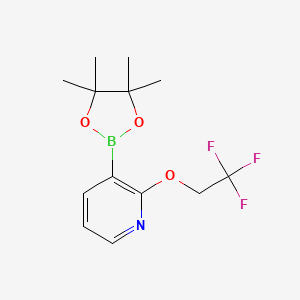

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)